1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride
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Overview
Description
1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method includes the reaction of pyrrolidine with formaldehyde and hydrogen chloride to form the desired product. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. This can lead to changes in biological pathways and cellular responses .
Comparison with Similar Compounds
1-(2-Aminoethyl)pyrrolidine: This compound has a similar structure but lacks the ethanone group.
2-(Aminomethyl)pyrrolidine: Similar in structure but with different functional groups attached to the pyrrolidine ring.
Uniqueness: 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride is unique due to its specific functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C7H16Cl2N2O |
---|---|
Molecular Weight |
215.12 g/mol |
IUPAC Name |
1-[2-(aminomethyl)pyrrolidin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-2-3-7(9)5-8;;/h7H,2-5,8H2,1H3;2*1H |
InChI Key |
YKKZOWDHFUPZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1CN.Cl.Cl |
Origin of Product |
United States |
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